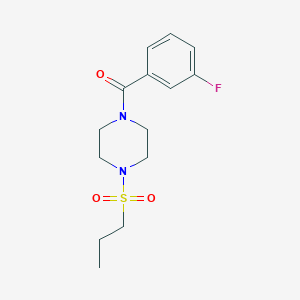![molecular formula C19H23N3O3 B5549792 4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)
4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone" is a chemical entity whose synthesis, molecular structure, and reactions are of interest in the field of organic chemistry. This compound is a part of various chemical families, including pyridinones and piperidines, which are relevant in many biological and chemical contexts.
Synthesis Analysis
The synthesis of similar pyridinone compounds involves multiple steps, including aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies. These methods provide a pathway to create complex pyridinone structures that may include the core structure of the compound (Wijtmans et al., 2004). Additionally, four-component reactions have been developed for the synthesis of structurally diverse pyridinone derivatives (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure and tautomerism of similar compounds have been explored, showing the presence of various isomeric forms which impact the overall chemical behavior and properties of these molecules (Aliev et al., 1992). Structural studies have also been conducted on related pyridinone and piperidinone compounds, revealing insights into their crystal and molecular structures (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving similar pyridinone compounds include conjugate addition reactions, which have been used to synthesize various substituted piperidinones. These reactions often yield diastereoisomerically pure products and can be influenced by different N-protecting groups and organocuprates (Oueslati et al., 2007).
Physical Properties Analysis
The physical properties of related compounds have been explored, including their crystal structures and hydrogen-bonding patterns. These studies provide insights into the stability, solubility, and overall physical behavior of the pyridinone and piperidinone frameworks (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of similar pyridinone compounds have been extensively studied. These properties are influenced by the molecular structure, substituents, and surrounding chemical environment. For example, the reactivity towards radical-initiated autoxidations and the stability under various conditions have been examined for pyridinols, providing insights into the antioxidant properties and chemical behavior of these compounds (Wijtmans et al., 2004).
科学的研究の応用
Synthesis and Reactivity Studies
- A study reported the synthesis and reactivity of various 6-substituted-2,4-dimethyl-3-pyridinols, highlighting their antioxidant properties. The synthetic strategy involved a low-temperature aryl bromide-to-alcohol conversion, revealing that some of the synthesized pyridinols are highly effective phenolic antioxidants (Wijtmans et al., 2004).
- Another research focused on lactams, specifically on constructing lactam carbonyl function in 1,3-disubstituted piperidines through mercuric acetate-EDTA oxidation, demonstrating steric and electronic effects of 3-substituents (Fujii et al., 1977).
Novel Compound Development
- Research on metal-catalyzed ring expansion-carbonylation reactions for the synthesis of piperidinones using cobalt and ruthenium carbonyl catalysis has shown regiospecific formations and high yields of novel compounds (Wang & Alper, 1992).
- A study on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone underlines unexpected routes to derivatives, providing insights into novel synthetic pathways (Mekheimer et al., 1997).
Material Development and Structural Studies
- Research on the synthesis and characterization of novel polyimides derived from a specific pyridine-containing aromatic dianhydride monomer showcases the development of materials with low dielectric constants and good thermal stability (Wang et al., 2006).
- The influence of noncovalent interactions on structures of metal-organic hybrids based on a vanadate(V) compound with pyridinium and other cations underlines the importance of weak interactions in stabilizing crystal lattices, contributing to the design of advanced materials (Koleša-Dobravc et al., 2015).
特性
IUPAC Name |
4,6-dimethyl-3-[3-(pyridin-3-ylmethoxy)piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-14(2)21-18(23)17(13)19(24)22-8-4-6-16(11-22)25-12-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFCWCCLZZVIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N2CCCC(C2)OCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)



![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)
![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)
![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)
![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)
![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)
